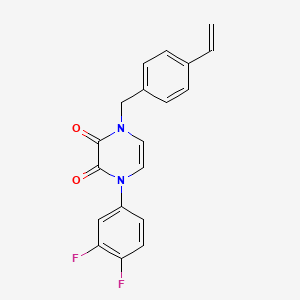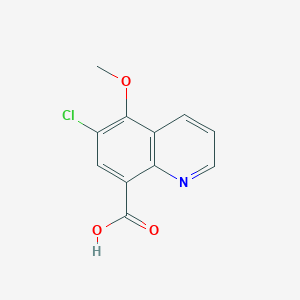
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. DFN-15 is a small molecule that belongs to the class of amides and has a molecular weight of 337.41 g/mol.
Mécanisme D'action
The mechanism of action of DFN-15 involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
DFN-15 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DFN-15 has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, DFN-15 has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
DFN-15 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug delivery. DFN-15 has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, DFN-15 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. Additionally, DFN-15 has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
DFN-15 has several potential future directions. It can be further studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 can also be modified to improve its solubility and half-life, making it more effective in lab experiments. Additionally, DFN-15 can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Conclusion:
In conclusion, DFN-15 is a novel compound that has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has a unique mechanism of action that involves the inhibition of COX-2 activity and induction of apoptosis in cancer cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Méthodes De Synthèse
DFN-15 can be synthesized using a multi-step process that involves the reaction of 4,4-difluorocyclohexanone with 1-naphthylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then subjected to N-acylation using acetic anhydride and acetic acid to obtain the final product, DFN-15. This synthesis method has been optimized to obtain high yields and purity of DFN-15.
Applications De Recherche Scientifique
DFN-15 has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO/c19-18(20)10-8-15(9-11-18)21-17(22)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBZOZPVYHSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)
![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)
![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)



![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)